O-Ethyl-L-tyrosine

Descripción general

Descripción

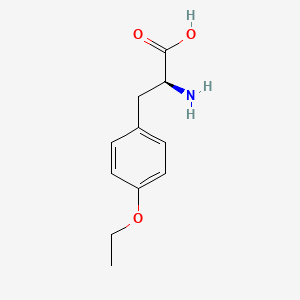

O-Ethyl-L-tyrosine is a derivative of the amino acid L-tyrosine, where the hydroxyl group on the phenyl ring is substituted with an ethyl group. This modification alters the compound’s properties, making it useful in various scientific and industrial applications. L-tyrosine itself is a non-essential amino acid that plays a crucial role in protein synthesis and is a precursor to several important biomolecules, including neurotransmitters and hormones .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of O-Ethyl-L-tyrosine typically involves the ethylation of L-tyrosine. This can be achieved through the reaction of L-tyrosine with an ethyl halide, such as ethyl bromide, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and concentration of reactants. The product is then purified using techniques such as crystallization or chromatography to obtain high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions: O-Ethyl-L-tyrosine can undergo several types of chemical reactions, including:

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or acids.

Reduction: The compound can be reduced to form ethylated derivatives with different functional groups.

Substitution: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Various alkyl halides or functional group reagents can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ethylated aldehydes or acids, while substitution reactions can produce a wide range of ethylated derivatives .

Aplicaciones Científicas De Investigación

O-Ethyl-L-tyrosine is a modified amino acid with a variety of applications in peptide synthesis, drug development, bioconjugation, fluorescent labeling, and material science . Its unique properties make it a valuable tool in various research areas .

Scientific Research Applications

Peptide Synthesis this compound is a key building block in peptide synthesis, especially in solid-phase peptide synthesis (SPPS) . Its protective groups facilitate the sequential addition of amino acids, making it useful for creating complex peptides .

Drug Development Due to its structural similarity to neurotransmitters, this compound is used in the design and development of new pharmaceuticals, particularly those targeting neurological disorders .

Bioconjugation The reactive functional groups of this compound allow for efficient conjugation with biomolecules . This is useful for developing targeted drug delivery systems and diagnostic agents .

Fluorescent Labeling this compound can be used in labeling techniques to visualize proteins and cellular components in biological studies, which is crucial for understanding cellular functions .

Material Science this compound is used to create functional materials with specific properties, such as improved biocompatibility for medical devices .

O-(2-[18F]-fluoroethyl)-L-tyrosine (FET)

O-(2-[18F]-fluoroethyl)-L-tyrosine (FET) is an amino acid tracer used in positron emission tomography (PET) imaging of brain tumors .

Glioblastoma Management: FET-PET imaging can impact adjuvant radiotherapy (RT) planning for glioblastoma . It helps differentiate pseudoprogression from recurrent or progressive disease and plays a role in prognostication .

Brain Tumor Detection: FET-PET has high sensitivity for detecting high-grade brain tumors . However, its specificity is limited by passive tracer influx through a disrupted blood-brain barrier and uptake in non-neoplastic brain lesions .

Glioma Assessment: FET uptake in gliomas correlates with tumor cell density, proliferation rate, microvascular density, and neoangiogenesis . Studies suggest that FET-PET, combined with MRI, improves the diagnostic and therapeutic assessment of patients with gliomas for neurosurgery and radiotherapy planning .

Diagnostic Tool in Neurology: (18)F-FET PET is a valuable diagnostic tool in neuro-oncology . It can detect brain tumors and differentiate between high-grade and low-grade tumors .

L-DOPA Production

L-tyrosine phenol-lyase (Tpl) is a bacterial enzyme used in the enzymatic synthesis of L-DOPA, a useful amino acid for treating Parkinson’s disease .

Enzymatic Synthesis: Tpl catalyzes β-replacement, α,β-elimination, and racemization reactions . It can synthesize L-DOPA from D,L-serine and pyrocatechol or from pyruvate, ammonium, and pyrocatechol .

Industrial Production: Enzymatic synthesis of L-DOPA is expected to provide a more economical and simpler one-step method compared to chemical synthesis .

Mecanismo De Acción

The mechanism of action of O-Ethyl-L-tyrosine involves its incorporation into proteins and its role as a precursor to various biomolecules. The ethyl group modification can affect the compound’s interaction with enzymes and receptors, potentially altering its biological activity. For example, it can influence the phosphorylation of tyrosine residues in proteins, which is a key step in signal transduction pathways .

Comparación Con Compuestos Similares

L-tyrosine: The parent compound, which lacks the ethyl group.

O-Methyl-L-tyrosine: A similar derivative where the hydroxyl group is substituted with a methyl group.

L-DOPA: A precursor to neurotransmitters like dopamine, which has a similar structure but different functional groups

Uniqueness: O-Ethyl-L-tyrosine is unique due to the presence of the ethyl group, which can significantly alter its chemical and biological properties compared to its parent compound and other derivatives. This modification can enhance its stability, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry .

Actividad Biológica

O-Ethyl-L-tyrosine is a modified derivative of the amino acid L-tyrosine, characterized by the substitution of the hydroxyl group on its phenyl ring with an ethyl group. This structural modification enhances its chemical properties, making it a subject of interest in various fields, including biochemistry, pharmacology, and medical imaging. L-tyrosine itself is crucial for protein synthesis and serves as a precursor to several important biomolecules, including neurotransmitters and hormones.

- Molecular Formula : C₉H₁₁NO₂

- CAS Number : 32795-52-1

- Solubility : Soluble in water and organic solvents.

This compound's biological activity primarily stems from its incorporation into proteins and its role as a precursor for various biomolecules. The ethyl modification can influence enzyme interactions and receptor binding, potentially altering biological activities such as phosphorylation in signal transduction pathways.

Role in Neurotransmitter Synthesis

Research indicates that this compound may enhance the synthesis of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation and cognitive functions. This has implications for understanding and treating neurodegenerative diseases and psychiatric disorders.

Antioxidant Properties

Similar to other tyrosine derivatives, this compound exhibits antioxidant properties due to its phenolic structure. It can donate hydrogen atoms to free radicals, thus protecting cells from oxidative stress. Studies have shown that derivatives with longer alkyl chains generally exhibit stronger radical scavenging abilities compared to their shorter counterparts .

Therapeutic Applications

This compound is being investigated for potential therapeutic applications, particularly in:

- Cancer Treatment : As a radiolabeled compound in positron emission tomography (PET) imaging, it aids in differentiating between tumor progression and treatment-related changes in glioblastoma patients .

- Neuroimaging : Its analogs are used in PET scans to assess brain tumors, providing valuable information on tumor behavior and treatment response .

Clinical Studies

-

FET-PET Imaging in Glioblastoma :

- A multicenter study evaluated the effectiveness of O-(2-[^18F]-fluoroethyl)-L-tyrosine (FET) PET imaging in glioblastoma management. It demonstrated that FET-PET could differentiate between true tumor progression and pseudoprogression with a sensitivity of 70% and specificity of 71% based on tumor-to-brain ratio metrics .

- Pediatric Brain Tumors :

- Radical Scavenging Activity :

Summary of Findings

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-ethoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYPEYHEPIZYDJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32795-52-1 | |

| Record name | O-Ethyl-L-tyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032795521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-ETHYL-L-TYROSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F10H9YA9VI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.